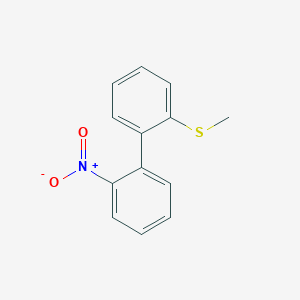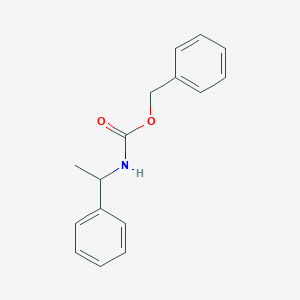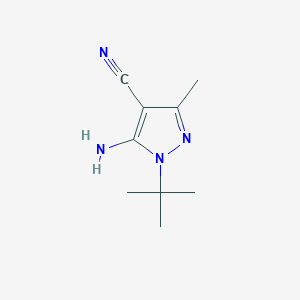
5-amino-1-(tert-butyl)-3-methyl-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-1-(tert-butyl)-3-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole ring substituted with tert-butyl, methyl, amino, and cyano groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-(tert-butyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated nitriles under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale methods, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and consistency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 5-amino-1-(tert-butyl)-3-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-amino-1-(tert-butyl)-3-methyl-1H-pyrazole-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 5-amino-1-(tert-butyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and cyano groups play crucial roles in binding to active sites, modulating the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
- 3-amino-5-tert-butyl-1H-pyrazole-4-carbonitrile
- 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives
- tert-butyl 5-aminopyrazolo[4,3-b]pyridine-6-carboxylates
Uniqueness: 5-amino-1-(tert-butyl)-3-methyl-1H-pyrazole-4-carbonitrile stands out due to its unique combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of both tert-butyl and methyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H14N4 |
|---|---|
Molekulargewicht |
178.23g/mol |
IUPAC-Name |
5-amino-1-tert-butyl-3-methylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C9H14N4/c1-6-7(5-10)8(11)13(12-6)9(2,3)4/h11H2,1-4H3 |
InChI-Schlüssel |
GKBHVBJQBYKUHL-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1C#N)N)C(C)(C)C |
Kanonische SMILES |
CC1=NN(C(=C1C#N)N)C(C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
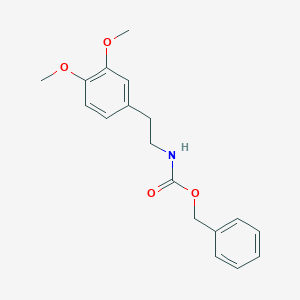
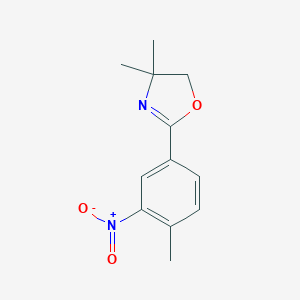
methanone](/img/structure/B420261.png)
![6-(Acetyloxy)-1-methoxytricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9-tetraen-3-yl acetate](/img/structure/B420263.png)
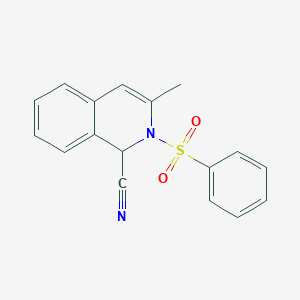

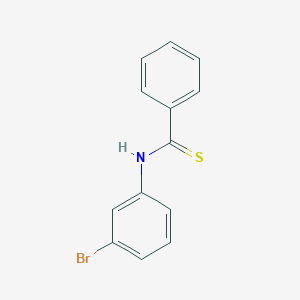
![S-ethyl 1-cyano-1-[(methylsulfanyl)carbothioyl]-2(1H)-isoquinolinecarbothioate](/img/structure/B420268.png)
![4-[(6-methoxy-1,2,3,4,5,8-hexahydro-1-isoquinolinyl)methyl]phenol](/img/structure/B420269.png)
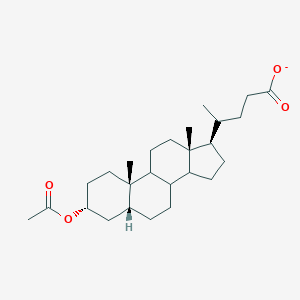
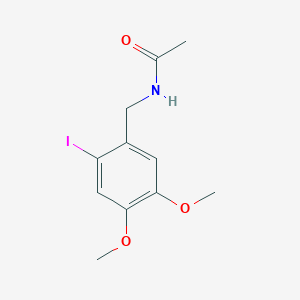
![4-(Phenylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-8-amine](/img/structure/B420273.png)
